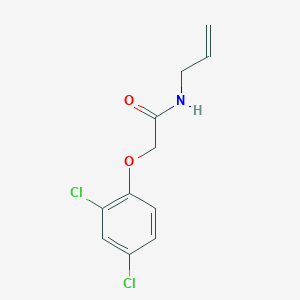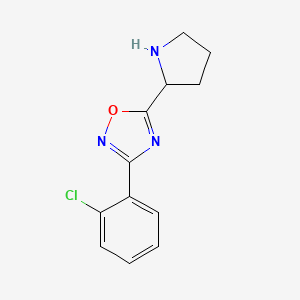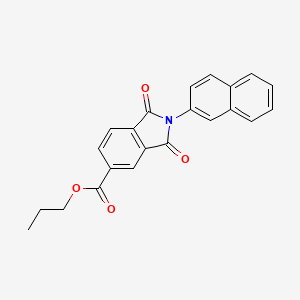![molecular formula C17H13Cl2N5O2S B15154612 2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(2-chloropyridin-3-yl)acetamide](/img/structure/B15154612.png)
2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(2-chloropyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(2-chloropyridin-3-yl)acetamide is a complex organic compound that features a pyrimidine ring, a chlorophenyl group, and a chloropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(2-chloropyridin-3-yl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the pyrimidine derivative with a thiol compound.
Attachment of the Chloropyridinyl Group: The final step involves the coupling of the sulfanyl-pyrimidine intermediate with a chloropyridinyl acetamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloropyridinyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(2-chloropyridin-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. The chlorophenyl and chloropyridinyl groups facilitate binding to the active site of the enzyme, while the pyrimidine ring interacts with other regions of the enzyme, leading to inhibition. This can disrupt various cellular processes, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- **2-{[6-amino-1-(4-bromophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(2-chloropyridin-3-yl)acetamide
- **2-{[6-amino-1-(4-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(2-chloropyridin-3-yl)acetamide
Uniqueness
The unique combination of the chlorophenyl and chloropyridinyl groups in 2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(2-chloropyridin-3-yl)acetamide enhances its binding affinity and specificity towards certain enzymes, making it a more potent inhibitor compared to its analogs.
Properties
Molecular Formula |
C17H13Cl2N5O2S |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
2-[6-amino-1-(4-chlorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(2-chloropyridin-3-yl)acetamide |
InChI |
InChI=1S/C17H13Cl2N5O2S/c18-10-3-5-11(6-4-10)24-13(20)8-14(25)23-17(24)27-9-15(26)22-12-2-1-7-21-16(12)19/h1-8H,9,20H2,(H,22,26) |
InChI Key |
MLCXVELEZPOPMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)CSC2=NC(=O)C=C(N2C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15154533.png)

![3-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-benzylpropanamide](/img/structure/B15154550.png)
![3-{1-[(3-Nitrophenyl)sulfonyl]piperidin-2-yl}pyridine](/img/structure/B15154559.png)
![10-(3-methylthiophen-2-yl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15154567.png)



![methyl 5-{[4-chloro-2-(phenylcarbonyl)phenyl]carbamoyl}-1H-imidazole-4-carboxylate](/img/structure/B15154594.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoic acid](/img/structure/B15154597.png)
![6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15154598.png)
![2-methyl-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}propanamide](/img/structure/B15154611.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B15154620.png)
![2-chloro-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B15154621.png)
